![molecular formula C14H19FOSi B14872710 [3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14872710.png)
[3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is an organic compound characterized by the presence of a fluoro-phenyl group, a dimethyl-prop-2-ynyloxy group, and a trimethyl-silane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 3-fluoro-phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reaction vessels and more efficient purification methods. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated purification systems may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the alkyne group can lead to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction of the alkyne group can yield alkanes or alkenes.
Substitution: The fluoro-phenyl group can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide. The substitution reactions can lead to the formation of various substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is used as a building block for the synthesis of more complex molecules
Biology: This compound can be used in the development of novel bioactive molecules. The presence of the fluoro-phenyl group can enhance the biological activity of the resulting compounds, making them potential candidates for drug development.
Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceutical compounds. Its unique structure can be exploited to design molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the materials science industry, this compound can be used as a precursor for the synthesis of advanced materials. The presence of the trimethyl-silane group can impart desirable properties such as hydrophobicity and thermal stability to the resulting materials.
Mechanism of Action
The mechanism of action of [3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is primarily based on its ability to interact with specific molecular targets. The fluoro-phenyl group can engage in π-π interactions with aromatic residues in proteins, while the trimethyl-silane group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- 3-(3-Fluoro-phenyl)-1-methyl-propylamine
- 3-[(3-Fluoro-phenyl)-methyl-amino]-propionic acid
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
Comparison: Compared to these similar compounds, [3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is unique due to the presence of the trimethyl-silane group. This group imparts distinct chemical properties such as increased hydrophobicity and thermal stability, which can be advantageous in various applications. Additionally, the combination of the fluoro-phenyl and trimethyl-silane groups in a single molecule provides a versatile platform for the design of novel compounds with enhanced chemical and biological properties.
Properties
Molecular Formula |
C14H19FOSi |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
[4-(3-fluorophenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C14H19FOSi/c1-14(2,16-17(3,4)5)10-9-12-7-6-8-13(15)11-12/h6-8,11H,1-5H3 |
InChI Key |
FIFSAFABOVTQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC=C1)F)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B14872634.png)
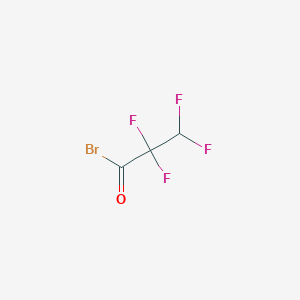
![(9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one](/img/structure/B14872638.png)

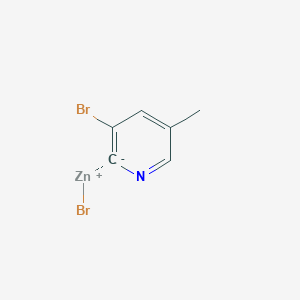

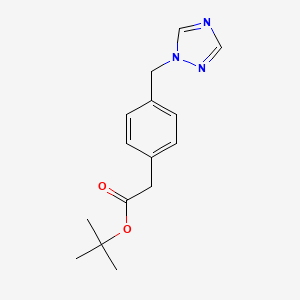
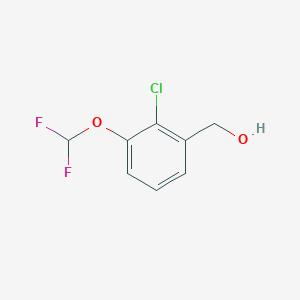
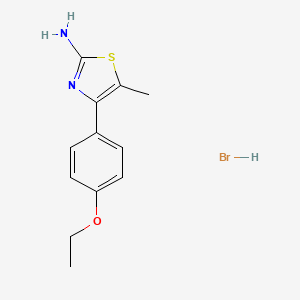
![1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14872684.png)
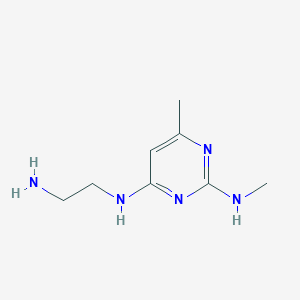
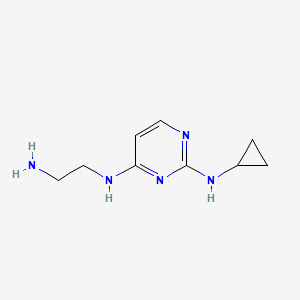
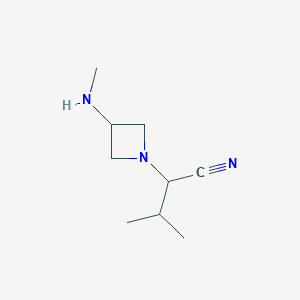
![8-(4-ethoxy-3-methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B14872703.png)
